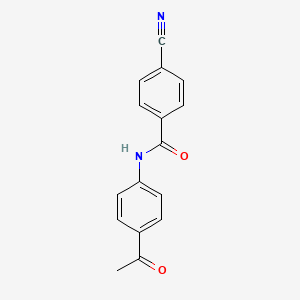

N-(4-acétylphényl)-4-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-4-cyanobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a cyano group attached to a benzamide structure

Applications De Recherche Scientifique

N-(4-acetylphenyl)-4-cyanobenzamide is an organic compound with a structure that includes both an acetyl group and a cyanobenzamide moiety. It has the chemical formula C16H12N2O2 and is classified as an aromatic anilide. This compound is studied for its potential therapeutic properties, such as antimicrobial and analgesic effects, and its usefulness in developing fluorescent materials.

Scientific Research Applications

N-(4-acetylphenyl)-4-cyanobenzamide has applications across several scientific fields.

Medicinal Chemistry: N-(4-acetylphenyl)-4-cyanobenzamide is investigated as a potential pharmacophore in developing new drugs, particularly for its antimicrobial and analgesic properties. It has been studied for its potential anti-inflammatory and analgesic effects. The compound's interaction with various biological targets suggests it may inhibit specific enzymes or receptors involved in pain and inflammation pathways.

- Pharmaceutical Development: Its structural features make it a candidate for pharmaceutical development. N-(4-acetylphenyl)-4-cyanobenzamide has been studied for its antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Targeting Heat Shock Protein: N-(4-acetylphenyl)-4-cyanobenzamide primarily targets Heat Shock Protein 90-alpha (HSP 90-alpha). Its interaction could disrupt the protein’s role in cell cycle control and signal transduction, leading to various downstream effects.

Materials Science: The compound's ability to form host-guest complexes with enhanced fluorescence properties makes it useful in developing fluorescent materials and sensors.

Biological Research: It is studied for its potential antifungal activity against a broad range of fungi, including Candida and Aspergillus species.

Polymer Chemistry: It is used as a polymerization initiator for developing hybrid polymer networks.

Chemical Reactions and Properties

N-(4-acetylphenyl)-4-cyanobenzamide can undergo several types of chemical reactions:

- Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate or chromium trioxide.

- Reduction: The cyano group can be reduced to an amine group. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

- Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.

- Hydrolysis: The compound can undergo hydrolysis to yield 4-cyanobenzoic acid and 4-acetylaniline under acidic or basic conditions.

- Coupling Reactions: It can participate in coupling reactions with various electrophiles, which can modify its functional groups to enhance biological activity or alter its pharmacokinetic properties.

Mécanisme D'action

Target of Action

The primary target of N-(4-acetylphenyl)-4-cyanobenzamide is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

This interaction could potentially disrupt the protein’s role in cell cycle control and signal transduction, leading to various downstream effects .

Biochemical Pathways

The biochemical pathways affected by N-(4-acetylphenyl)-4-cyanobenzamide are likely related to its interaction with HSP 90-alpha . By interacting with this protein, the compound could potentially affect various pathways involved in cell cycle control and signal transduction .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of N-(4-acetylphenyl)-4-cyanobenzamide ’s action are likely related to its interaction with HSP 90-alpha . By disrupting the function of this protein, the compound could potentially affect cell cycle control and signal transduction, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of N-(4-acetylphenyl)-4-cyanobenzamide could potentially be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-cyanobenzamide typically involves the reaction of 4-acetylbenzonitrile with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-acetylphenyl)-4-cyanobenzamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-acetylphenyl)-4-cyanobenzamide can undergo several types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of 4-cyanobenzoic acid derivatives.

Reduction: Formation of 4-aminobenzamide derivatives.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Known for its antimicrobial properties.

N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Used in the synthesis of substituted pyrazole derivatives.

N-cyano-N-phenyl-p-toluenesulfonamide: A non-toxic cyanating agent used in various chemical reactions.

Uniqueness

N-(4-acetylphenyl)-4-cyanobenzamide is unique due to its combination of an acetyl group and a cyano group attached to an aromatic amide structure. This unique combination imparts specific chemical properties, such as the ability to undergo diverse chemical reactions and form stable complexes, making it valuable in various research and industrial applications.

Activité Biologique

N-(4-acetylphenyl)-4-cyanobenzamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C16H14N2O

- Molecular Weight : 250.30 g/mol

- IUPAC Name : N-(4-acetylphenyl)-4-cyanobenzamide

Mechanisms of Biological Activity

N-(4-acetylphenyl)-4-cyanobenzamide exhibits various biological activities, primarily through its interactions with cellular pathways involved in cancer, neurodegenerative diseases, and inflammation.

- Inhibition of Histone Deacetylases (HDACs) : The compound has been identified as an HDAC inhibitor, which plays a crucial role in gene expression regulation. This inhibition can lead to increased acetylation of histones and non-histone proteins, affecting cellular processes such as apoptosis and cell cycle progression .

- Neuroprotective Effects : Research indicates that compounds similar to N-(4-acetylphenyl)-4-cyanobenzamide may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease .

- Antitumor Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an antitumor agent. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| HDAC Inhibition | Increased histone acetylation | |

| Neuroprotection | Reduced oxidative stress in neuronal cells | |

| Antitumor Effects | Induction of apoptosis in cancer cell lines |

Case Studies

-

Neuroprotective Study :

A study investigated the effects of N-(4-acetylphenyl)-4-cyanobenzamide on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative markers, indicating its protective role against neurotoxicity. -

Anticancer Research :

In vitro studies on breast cancer cell lines revealed that treatment with N-(4-acetylphenyl)-4-cyanobenzamide led to a dose-dependent decrease in cell viability, with accompanying changes in apoptotic markers such as caspase activation and PARP cleavage.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-11(19)13-6-8-15(9-7-13)18-16(20)14-4-2-12(10-17)3-5-14/h2-9H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXRZCNWKJODHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.